3-Phenyl-2H-1,4-Benzoxazin

Übersicht

Beschreibung

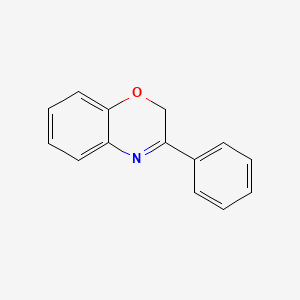

3-phenyl-2H-1,4-benzoxazine is a heterocyclic compound that consists of a benzene ring fused to an oxazine ring. This compound is part of the benzoxazine family, known for their unique properties and applications in various fields, including polymer science, pharmaceuticals, and materials engineering .

Wissenschaftliche Forschungsanwendungen

3-phenyl-2H-1,4-benzoxazine has numerous applications in scientific research:

Wirkmechanismus

Target of Action

3-Phenyl-2H-1,4-benzoxazine is a heterocyclic compound with a structural basic skeleton that contains a heterocyclic ring with oxygen and nitrogen Benzoxazines, in general, are known to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Mode of Action

Benzoxazines are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymers . They interact with their targets by forming bonds and causing changes in the target’s structure and function .

Biochemical Pathways

It is known that benzoxazines have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The wide availability and low-cost of starting materials for benzoxazines, as well as their ease of preparation, suggest that they may have favorable bioavailability .

Result of Action

Benzoxazines are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . This suggests that the action of 3-Phenyl-2H-1,4-benzoxazine at the molecular and cellular level may result in these observed effects.

Action Environment

It is known that benzoxazines can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This suggests that the synthesis and action of 3-Phenyl-2H-1,4-benzoxazine may be influenced by factors such as temperature and the presence of other chemical compounds .

Biochemische Analyse

Biochemical Properties

It has been predicted to have anti-mycobacterial activity

Cellular Effects

Given its predicted anti-mycobacterial activity , it may influence cell function by disrupting bacterial cell wall synthesis or other key cellular processes.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating certain enzymes .

Vorbereitungsmethoden

3-phenyl-2H-1,4-benzoxazine can be synthesized through several methods. One common synthetic route involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the oxazine ring. Industrial production methods may involve solvent-free microwave irradiation, which offers a rapid and environmentally friendly alternative to conventional methods .

Analyse Chemischer Reaktionen

3-phenyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include substituted benzoxazines and their derivatives .

Vergleich Mit ähnlichen Verbindungen

3-phenyl-2H-1,4-benzoxazine can be compared with other similar compounds, such as:

Benzoxazinone: Another heterocyclic compound with similar biological activities but different structural features.

Benzothiadiazine: A compound with a sulfur atom in the ring, exhibiting different pharmacological properties.

The uniqueness of 3-phenyl-2H-1,4-benzoxazine lies in its versatile applications and the ability to form high-performance polymers with excellent thermal and mechanical properties .

Biologische Aktivität

3-Phenyl-2H-1,4-benzoxazine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of 3-Phenyl-2H-1,4-benzoxazine

The compound is characterized by its unique benzoxazine ring structure, which combines features of both aromatic and heterocyclic chemistry. Its molecular formula is , and it exhibits a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Target Interactions

3-Phenyl-2H-1,4-benzoxazine interacts with various biological targets, influencing cellular processes through binding interactions with enzymes and receptors. This interaction can lead to modulation of biochemical pathways critical for cellular function.

Biochemical Pathways

The compound is known to affect multiple biochemical pathways. For instance, it has been predicted to have anti-mycobacterial activity, indicating its potential use against tuberculosis . Additionally, it may exert its effects by inhibiting or activating specific enzymes involved in metabolic processes.

Antimicrobial Properties

Research indicates that 3-phenyl-2H-1,4-benzoxazine exhibits notable antibacterial and antifungal activities. A study evaluated a series of derivatives against various pathogenic fungi, revealing that increased lipophilicity of substituents enhances antifungal activity . Furthermore, the compound has shown effectiveness against Mycobacterium tuberculosis in vitro .

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties. It has been suggested that benzoxazines can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-phenyl-2H-1,4-benzoxazine derivatives. A series of compounds based on the benzoxazine scaffold were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells . Structure–activity relationship (SAR) analyses indicated that specific substitutions on the benzoxazine ring significantly enhance anticancer potency.

Table 1: Summary of Biological Activities

Notable Research Outcomes

- Antimycobacterial Activity : A series of derivatives showed superior activity compared to traditional treatments like isonicotinhydrazide (INH), suggesting a promising avenue for tuberculosis therapy .

- Structure–Activity Relationships : The presence of hydroxyl groups on the benzoxazine scaffold was found to enhance biological activity significantly, indicating a need for further structural optimization in drug design .

- In Vitro Studies : Research demonstrated that certain benzoxazine derivatives could inhibit hypoxic tumor growth while exhibiting low toxicity to normoxic cells, highlighting their potential as targeted cancer therapies .

Eigenschaften

IUPAC Name |

3-phenyl-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRPWVZGQUCPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is known about the photochemical reactivity of 3-phenyl-2H-1,4-benzoxazine?

A1: 3-phenyl-2H-1,4-benzoxazine 4-oxides are highly sensitive to light. Upon irradiation, they undergo photochemical reactions yielding 3-phenyl-2H-1,4-benzoxazines and their 3-oxidized derivatives, when structurally possible [, ]. This photolysis process involves the formation of transient oxaziridine intermediates, which subsequently transform into stable nitroxide radicals [, ]. The structures of these radicals have been confirmed by oxidizing 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-3,4-dihydro-2H-1,4-benzoxazines using peracids [].

Q2: How can 3-phenyl-2H-1,4-benzoxazin-2-ones be synthesized?

A2: A novel one-pot synthesis method utilizes gem-difunctionalized epoxides and α-aminophenol to produce 3-aryl-2H-1,4-benzoxazin-2-ones in good yield []. This reaction proceeds through a two-step mechanism. First, the epoxide ring opens via nucleophilic attack by the α-aminophenol, generating an unstable cyanohydrin intermediate. This intermediate readily converts to a highly reactive cyanoformyl derivative, which then undergoes intramolecular cyclization with the remaining α-aminophenol moiety to yield the final 3-aryl-2H-1,4-benzoxazin-2-one product [].

Q3: Are there general methods for synthesizing 3-phenyl-2H-1,4-benzoxazines and their dihydro counterparts?

A4: Yes, research indicates the existence of a general method for synthesizing both 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-2H-3,4-dihydro-1,4-benzoxazines []. Unfortunately, the specific details of this general synthesis approach are not provided in the abstract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.